molecular formula C20H24ClN3O3S B2494683 N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-97-6

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2494683
CAS RN: 887196-97-6
M. Wt: 421.94
InChI Key: QANHQMIGROLQFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of related N-arylpiperazine carboxamide derivatives involves multiple steps, starting with specific benzhydrylpiperazine derivatives. These processes utilize Davis-Ellmann-type sulfonamide chemistry for asymmetric synthesis, indicating the complexity and precision required in creating such compounds (Gao et al., 2011).

Molecular Structure Analysis

Molecular structure and conformation studies reveal detailed insights into the spatial arrangement of atoms within N-arylpiperazine carboxamide derivatives. X-ray diffraction analyses of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, have shown specific molecular conformations and the importance of intramolecular hydrogen bonds in stabilizing these structures (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

The reactivity of N-arylpiperazine carboxamide derivatives includes engaging in various chemical reactions to yield novel compounds with potential biological activities. For instance, the synthesis of N-hydroxy-4-(methylamino) azobenzene derivatives explores the reactivity of these compounds with amino acids, demonstrating the functional versatility of N-arylpiperazine carboxamide derivatives (Hashimoto & Degawa, 1975).

Physical Properties Analysis

The physical properties, such as crystal and molecular structure, of N-arylpiperazine carboxamide derivatives have been examined through X-ray crystallography. These studies help in understanding the solid-state properties and the effect of molecular conformation on the physical characteristics of these compounds (Siddiqui et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties of N-arylpiperazine carboxamide derivatives include their synthesis, reactivity, and potential as inhibitors of specific biological targets. Such studies have led to the development of compounds with significant biological activity, offering insights into the therapeutic potential of these molecules (Jia et al., 2004).

Scientific Research Applications

Nootropic Activity

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has been explored for its potential nootropic activity. In a study conducted by Valenta et al. (1994), various carboxamides, including the subject compound, were synthesized and tested for nootropic effects, which relate to cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).

Androgen Receptor Antagonist Activity

This compound has been evaluated for its role as an androgen receptor (AR) antagonist. Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, including compounds similar to this compound, to assess their AR antagonist activities and potential for treating prostate cancer (Kinoyama, Taniguchi, Kawaminami, Nozawa, Koutoku, Furutani, Kudoh, & Okada, 2005).

Antitumor and Antimicrobial Activities

The compound has been studied for its potential antitumor and antimicrobial properties. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, including structures related to the subject compound, and evaluated their cytotoxic effects against human breast and liver carcinoma cell lines as well as their antimicrobial activity (Riyadh, 2011).

Serotonin Receptor Activity

Abou-Gharbia et al. (1999) investigated similar adamantyl aryl- and heteroarylpiperazine derivatives for their serotonin receptor activities, exploring potential applications as anxiolytic and antidepressant agents. These studies provide insight into the potential serotonin-modulating properties of compounds like this compound (Abou-Gharbia, Childers, Fletcher, McGaughey, Patel, Webb, Yardley, Andree, Boast, Kucharik, Marquis, Morris, Scerni, & Moyer, 1999).

Cytotoxicity Studies

Gurdal et al. (2014) conducted synthesis and cytotoxicity studies of benzhydrylpiperazine derivatives, including this compound, assessing their effects against various cancer cell lines. This research contributes to understanding the compound's potential in cancer treatment (Gurdal, Durmaz, Cetin-Atalay, & Yarim, 2014).

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential pharmaceutical .

Mechanism of Action

Target of Action

A compound with a similar structure, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to targetCarbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of the compound . .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHQMIGROLQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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